molecular formula C12H8FNO B1451032 2-Fluoro-5-(pyridin-3-yl)benzaldehyde CAS No. 1178350-70-3

2-Fluoro-5-(pyridin-3-yl)benzaldehyde

Cat. No.: B1451032
CAS No.: 1178350-70-3
M. Wt: 201.2 g/mol
InChI Key: AZWDTWGLPYKNNZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pyridin-3-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated aromatic aldehydes It features a benzaldehyde core substituted with a fluorine atom at the second position and a pyridin-3-yl group at the fifth position

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(pyridin-3-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole replication . The interaction between this compound and PLK4 is crucial for its potential therapeutic applications in treating various cancers.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic and toxicological implications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. For instance, its interaction with PLK4 results in the inhibition of the kinase’s activity, which can lead to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical for its potential use as an anti-cancer agent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can affect its biological activity . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pyridin-3-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-bromo-5-(pyridin-3-yl)benzaldehyde, using a fluorinating agent like cesium fluoride in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired fluorinated product.

Another approach involves the direct fluorination of 5-(pyridin-3-yl)benzaldehyde using a fluorinating reagent like Selectfluor. This method also requires a catalyst, such as silver triflate, and is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 2-Fluoro-5-(pyridin-3-yl)benzoic acid.

    Reduction: 2-Fluoro-5-(pyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(pyridin-3-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound is investigated for its potential as a ligand in the development of fluorinated pharmaceuticals.

    Medicine: It is explored for its potential use in the design of novel drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(pyridin-3-yl)benzaldehyde
  • 2-Fluoro-4-(pyridin-3-yl)benzaldehyde
  • 2-Fluoro-6-(pyridin-3-yl)benzaldehyde

Uniqueness

2-Fluoro-5-(pyridin-3-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom and the pyridin-3-yl group can affect the compound’s electronic properties, making it distinct from other fluorinated benzaldehydes. This uniqueness can be leveraged in the design of specialized compounds for targeted applications in various fields.

Properties

IUPAC Name

2-fluoro-5-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-4-3-9(6-11(12)8-15)10-2-1-5-14-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWDTWGLPYKNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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